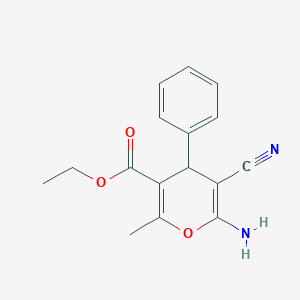

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

説明

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a multifunctional 4H-pyran derivative synthesized via a one-pot, three-component reaction involving an aldehyde (e.g., benzaldehyde), malononitrile, and ethyl acetoacetate. This reaction is typically catalyzed by bases such as KF-Al₂O₃ or supported ionic liquids , with ethanol as the optimal solvent . The compound features a planar pyran ring stabilized by N–H⋯O and N–H⋯N hydrogen bonds , and its structure is characterized by:

- Amino (NH₂) and cyano (CN) groups at positions 5 and 6, contributing to its reactivity as a biphilic agent .

- Methyl (CH₃) and phenyl (C₆H₅) substituents at positions 2 and 4, respectively, influencing steric and electronic properties.

- Ethyl ester (COOEt) at position 3, critical for solubility and further derivatization .

Key applications include its role as an intermediate in synthesizing polycondensed pyranopyrimidines and as a corrosion inhibitor for low-carbon steel in acidic environments, where it exhibits mixed-type inhibition behavior with >90% efficiency at 10⁻³ M .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can be synthesized through a cycloaddition reaction. One common method involves the reaction of α-cyanocinnamonitrile with ethyl acetoacetate in the presence of a base such as piperidine. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired pyran compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

化学反応の分析

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form pyrimidine derivatives.

Common Reagents and Conditions

Formamide, Formic Acid, Urea, Thiourea: These reagents are commonly used in cyclization reactions to form pyrimidine derivatives.

Acylation Agents: Such as carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, are used for acylation and subsequent cyclization reactions.

Major Products Formed

Pyrimidine Derivatives: Formed through cyclization reactions with various reagents.

Substituted Pyran Compounds: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Antimicrobial Properties

Research indicates that ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for the creation of copolymers with enhanced thermal stability and mechanical properties. These materials could be useful in various industrial applications, including coatings and composites .

Dye Sensitization

The compound's structural characteristics enable its use as a dye sensitizer in solar cells, particularly in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can improve the overall energy conversion efficiency of these devices .

Case Studies

作用機序

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its ability to act as both an electrophile and a nucleophile due to the presence of the cyano and amino groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes .

類似化合物との比較

The structural and functional diversity of 4H-pyran-3-carboxylates arises from variations in substituents at positions 2, 4, and 4. Below is a comparative analysis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of Selected 4H-Pyran Derivatives

Key Observations:

Substituent Effects on Reactivity and Yield

- The phenyl group at position 4 enhances steric stability, enabling high yields (93%) under mild conditions .

- Electron-withdrawing groups (e.g., 3-Cl in ) reduce yields slightly (85%) due to increased reaction complexity.

- Bulky alkyl groups (e.g., isopropyl in ) require reflux conditions, lowering yields to 70%.

Catalyst and Solvent Optimization KF-Al₂O₃ and ionic liquids improve atom economy and recyclability compared to traditional bases like NH₄OH . Ethanol outperforms acetonitrile, THF, and toluene in solubility and reaction efficiency .

Functional Applications Phenyl and pyridinyl derivatives (e.g., ) exhibit enhanced adsorption on metal surfaces, making them effective corrosion inhibitors.

Spectroscopic and Crystallographic Features

- IR spectra consistently show NH₂ (~3400 cm⁻¹), CN (~2190 cm⁻¹), and C=O (~1690 cm⁻¹) stretches .

- Crystal structures reveal planar pyran rings with hydrogen-bonding networks stabilizing the lattice .

Research Findings and Implications

- Corrosion Inhibition : The target compound’s inhibition efficiency (93%) correlates with its high HOMO energy (-5.12 eV) and low energy gap (3.45 eV), facilitating electron donation to metal surfaces .

- Biological Potential: Derivatives with heteroaromatic substituents (e.g., pyridinyl in ) are under investigation for antitumor and antibacterial activities .

生物活性

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (referred to as compound 1) is a member of the 4H-pyran family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

CAS Number: 372568-47-9

The compound is characterized by its pyran ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the reaction of phenylmethylidenemalononitrile with ethyl acetoacetate under specific conditions, yielding a product with a boat conformation that facilitates its biological interactions .

1. Antitumor Activity

Research has indicated that compounds containing the 4H-pyran scaffold exhibit significant antitumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

2. DNA Binding Studies

One of the notable biological activities of this compound is its interaction with DNA. Studies have demonstrated that it acts as a minor groove binder, which is crucial for developing new anticancer agents. The binding constants () for this compound have been reported to range from to , indicating a strong affinity for DNA .

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .

The biological activity of this compound can be attributed to several mechanisms:

- Minor Groove Binding: The compound preferentially binds to the minor groove of DNA, which can interfere with transcription and replication processes.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antitumor activity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Case Study 2: DNA Interaction Analysis

Fluorescence quenching experiments were performed to assess the binding affinity of the compound to calf thymus DNA (ctDNA). Results showed that increasing concentrations of the compound led to a decrease in fluorescence intensity, confirming its role as a minor groove binder .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for producing ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Catalysts such as KF-Al₂O₃ (yielding 85–92% under ambient conditions) , polyethyleneimine-supported ionic liquids (enabling one-pot synthesis in ethanol) , and Fe₃O₄@NFC@Co(II) (offering magnetic recyclability and 89% yield) are widely used. These methods emphasize green chemistry principles by minimizing solvent use and enabling catalyst recovery.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic

- IR spectroscopy : Peaks at ~2190 cm⁻¹ (C≡N), ~1690 cm⁻¹ (C=O), and 3329–3402 cm⁻¹ (NH₂) .

- NMR : Key signals include δ 4.60 (s, CH), 7.67–7.88 (m, Ar-H), and 166.85 ppm (C=O in ¹³C NMR) .

- X-ray crystallography : Planar pyran ring geometry (r.m.s. deviation: 0.059 Å) and hydrogen-bonding networks (N–H⋯O/N) stabilizing crystal packing .

Q. What biological activities are associated with 4H-pyran derivatives like this compound?

While direct studies on this compound are limited, structurally related 4H-pyrans exhibit antitumor, antibacterial, and anti-inflammatory activities . For example, derivatives with similar substituents (cyano, amino, ester groups) show inhibition of apoptosis and bactericidal effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in scaled-up syntheses?

Key variables include:

- Catalyst loading : Fe₃O₄@NFC@Co(II) achieves optimal yields at 15 mg/mL .

- Solvent choice : Ethanol is preferred for its polarity and low toxicity .

- Temperature : Room-temperature reactions reduce side products (e.g., dimerization of malononitrile) . Systematic Design of Experiments (DoE) approaches are recommended to identify interactions between variables .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

Discrepancies often arise from solvent effects, impurities, or polymorphism. For example:

- Melting points : Ranges vary (e.g., 195.7–196.5°C vs. 118°C ) due to recrystallization solvents (ethanol vs. ether).

- NMR shifts : δ 4.45 (NH₂ in CDCl₃ ) vs. δ 6.26 (NH₂ in DMSO-d₆ ) due to hydrogen bonding with DMSO. Standardizing solvent systems and reporting crystallographic data (e.g., CIF files) can mitigate such issues .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations can:

- Predict electrophilic/nucleophilic sites (e.g., cyano and amino groups for functionalization) .

- Model hydrogen-bonding interactions in crystal lattices .

- Validate experimental IR/NMR data through vibrational frequency and chemical shift calculations .

Q. What are the challenges in characterizing hydrogen-bonding networks in its crystal structure?

Disorder in NH₂ groups and solvent inclusion complicate refinement. SHELXL and OLEX2 are critical tools for resolving these issues. For example, N–H⋯N interactions in the title compound form R₂²(12) motifs, which require high-resolution data (<1.0 Å) for accurate modeling .

Q. Methodological Guidance

Q. Which analytical techniques are essential for purity assessment?

- HPLC : To detect unreacted starting materials (e.g., malononitrile).

- Elemental analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C: 67.59%, H: 5.67% ).

- TGA/DSC : Monitor thermal stability and polymorphic transitions .

Q. How can researchers leverage green chemistry principles in synthesizing this compound?

- Use recyclable catalysts (e.g., Fe₃O₄@NFC@Co(II) for 5 cycles without yield loss ).

- Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Adopt microwave-assisted synthesis to reduce reaction times .

Q. What synthetic modifications could enhance pharmacological potential?

- Introduce substituents at the 4-phenyl group (e.g., halogens for improved bioavailability) .

- Replace the ethyl ester with prodrug moieties (e.g., tert-butyl esters for controlled release) .

特性

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMWVOYEFHWDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381511 | |

| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72568-47-9 | |

| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。